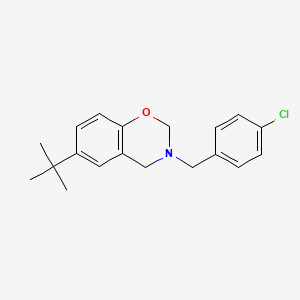![molecular formula C57H102O6 B10796200 [3-octadeca-9,12-dienoyloxy-2-[(E)-octadec-9-enoyl]oxypropyl] (E)-octadec-9-enoate](/img/structure/B10796200.png)
[3-octadeca-9,12-dienoyloxy-2-[(E)-octadec-9-enoyl]oxypropyl] (E)-octadec-9-enoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound [3-octadeca-9,12-dienoyloxy-2-[(E)-octadec-9-enoyl]oxypropyl] (E)-octadec-9-enoate is a complex ester derived from fatty acids
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of [3-octadeca-9,12-dienoyloxy-2-[(E)-octadec-9-enoyl]oxypropyl] (E)-octadec-9-enoate typically involves esterification reactions. The process begins with the preparation of the fatty acid precursors, such as octadeca-9,12-dienoic acid and octadec-9-enoic acid. These acids undergo esterification with glycerol or similar polyols under acidic or basic conditions, often using catalysts like sulfuric acid or p-toluenesulfonic acid to accelerate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves the careful control of temperature, pressure, and reactant concentrations. Catalysts such as immobilized enzymes or solid acids may be employed to enhance the efficiency and selectivity of the esterification reaction.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the unsaturated bonds. Common oxidizing agents include potassium permanganate and ozone.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium or platinum catalyst to saturate the double bonds.
Substitution: Nucleophilic substitution reactions can occur at the ester linkages, where nucleophiles such as hydroxide ions can replace the ester group, leading to the formation of alcohols and carboxylates.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution, ozone in a controlled environment.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.
Substitution: Sodium hydroxide in aqueous or alcoholic solution.
Major Products Formed
Oxidation: Dicarboxylic acids and shorter-chain aldehydes or ketones.
Reduction: Saturated esters and alcohols.
Substitution: Alcohols and carboxylate salts.
Applications De Recherche Scientifique
Chemistry
In chemistry, [3-octadeca-9,12-dienoyloxy-2-[(E)-octadec-9-enoyl]oxypropyl] (E)-octadec-9-enoate is used as a model compound to study esterification and transesterification reactions. It also serves as a precursor for the synthesis of more complex molecules.
Biology
In biological research, this compound is investigated for its role in lipid metabolism and its potential as a bioactive lipid. It is studied for its effects on cell membranes and signaling pathways.
Medicine
In medicine, derivatives of this compound are explored for their anti-inflammatory and anti-cancer properties. The unsaturated bonds are thought to interact with cellular targets, modulating inflammatory responses and inhibiting cancer cell proliferation.
Industry
Industrially, this compound is used in the formulation of biodegradable lubricants and surfactants. Its unique chemical structure provides desirable properties such as low toxicity and high biodegradability.
Mécanisme D'action
The mechanism by which [3-octadeca-9,12-dienoyloxy-2-[(E)-octadec-9-enoyl]oxypropyl] (E)-octadec-9-enoate exerts its effects involves interactions with cellular membranes and enzymes. The unsaturated bonds in the compound allow it to integrate into lipid bilayers, altering membrane fluidity and affecting membrane-bound proteins. Additionally, the compound can be metabolized by lipases and other enzymes, leading to the production of bioactive metabolites that modulate signaling pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
Linoleic Acid Esters: Similar in structure but with fewer unsaturated bonds.
Oleic Acid Esters: Contain a single unsaturated bond, making them less reactive.
Stearic Acid Esters: Fully saturated, lacking the reactivity associated with unsaturated bonds.
Uniqueness
What sets [3-octadeca-9,12-dienoyloxy-2-[(E)-octadec-9-enoyl]oxypropyl] (E)-octadec-9-enoate apart is its multiple unsaturated bonds, which confer unique chemical reactivity and biological activity. This makes it particularly valuable in applications requiring specific interactions with biological membranes or chemical reactivity in synthetic processes.
Propriétés
Formule moléculaire |
C57H102O6 |
|---|---|
Poids moléculaire |
883.4 g/mol |
Nom IUPAC |
[3-octadeca-9,12-dienoyloxy-2-[(E)-octadec-9-enoyl]oxypropyl] (E)-octadec-9-enoate |
InChI |
InChI=1S/C57H102O6/c1-4-7-10-13-16-19-22-25-28-31-34-37-40-43-46-49-55(58)61-52-54(63-57(60)51-48-45-42-39-36-33-30-27-24-21-18-15-12-9-6-3)53-62-56(59)50-47-44-41-38-35-32-29-26-23-20-17-14-11-8-5-2/h16,19,25-30,54H,4-15,17-18,20-24,31-53H2,1-3H3/b19-16?,28-25?,29-26+,30-27+ |
Clé InChI |
JTMWOTXEVWLTTO-IOEOKIPXSA-N |
SMILES isomérique |
CCCCCCCC/C=C/CCCCCCCC(=O)OCC(COC(=O)CCCCCCCC=CCC=CCCCCC)OC(=O)CCCCCCC/C=C/CCCCCCCC |
SMILES canonique |
CCCCCCCCC=CCCCCCCCC(=O)OCC(COC(=O)CCCCCCCC=CCC=CCCCCC)OC(=O)CCCCCCCC=CCCCCCCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![N-phenyl-N'-[1-(2-hydroxycyclohexyl)cyclohexyl]thiourea](/img/structure/B10796150.png)

![2-[2-(4-Bromophenyl)ethenyl]-1,3-benzoxazin-4-one](/img/structure/B10796174.png)
![N-[4-(1H-benzimidazol-2-yl)phenyl]-3-methoxybenzamide](/img/structure/B10796178.png)
![(2,6-Dimethyl(4-quinolyl))[3-(trifluoromethyl)phenyl]amine, chloride](/img/structure/B10796184.png)


![N-[4-(dibutylsulfamoyl)phenyl]furan-2-carboxamide](/img/structure/B10796199.png)
